

# 2-Chloro-4-methoxybenzaldehyde IUPAC name and structure

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## Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzaldehyde

Cat. No.: B1588500

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An In-Depth Technical Guide to **2-Chloro-4-methoxybenzaldehyde**: Synthesis, Characterization, and Reactivity

## Abstract

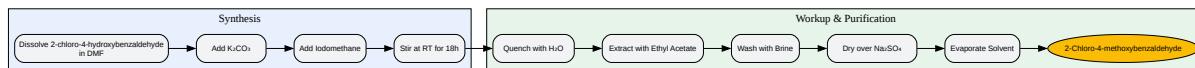
**2-Chloro-4-methoxybenzaldehyde** is a disubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties, arising from the interplay between the chloro, methoxy, and formyl functional groups, make it a versatile building block in medicinal chemistry, materials science, and agrochemical research. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, reliable synthetic protocols, detailed spectroscopic characterization, and an analysis of its chemical reactivity. The document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

## Part 1: Molecular Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is its unambiguous identification. **2-Chloro-4-methoxybenzaldehyde** is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.<sup>[1]</sup>

IUPAC Name: **2-chloro-4-methoxybenzaldehyde**<sup>[1]</sup> CAS Number: 54439-75-7<sup>[1]</sup>

The structure consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom at position 2 (ortho to the aldehyde), and a methoxy group (-OCH<sub>3</sub>) at position 4 (para to the aldehyde).



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## References

- 1. 2-Chloro-4-methoxybenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
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